Absence_of_Potent_GK-GKRP_Disruption_Activity_versus_Lead_Diarylmethanesulfonamide_AMG-0696
The target compound lacks the complex chiral diarylmethane group present in the lead GK–GKRP disruptor AMG-0696. For AMG-0696, this motif is essential for achieving an hGK–hGKRP IC₅₀ of 0.0038 µM via a unique N → S interaction and optimal hydrophobic packing [1]. The N-methyl-N-phenyl analog, being a substantially truncated scaffold, is predicted by the established SAR to be devoid of this high-affinity interaction, offering a structurally matched negative control for confirming target engagement.
| Evidence Dimension | hGK-hGKRP Biochemical Disruption Potency |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 1 µM or inactive (based on established SAR). Experimental data for this specific compound is not identified in the sourced literature. |
| Comparator Or Baseline | AMG-0696 (Compound 32 in Pennington et al.): hGK–hGKRP IC₅₀ = 0.0038 µM [1]. Initial HTS hit 6: IC₅₀ = 1.2 µM [1]. |
| Quantified Difference | Estimated >260-fold lower potency than the lead compound 32, and likely significantly less potent than the initial screening hit 6. |
| Conditions | In vitro biochemical assay measuring disruption of the human GK–GKRP protein-protein interaction [1]. |
Why This Matters
This establishes the compound's primary scientific value not as a potent agent, but as a critical, commercially available negative control probe for GKRP target engagement assays.
- [1] Pennington, L. D., et al. Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σ*S–X) Interaction for Conformational Constraint. Journal of Medicinal Chemistry, 2015, 58(24), 9663-79. View Source
